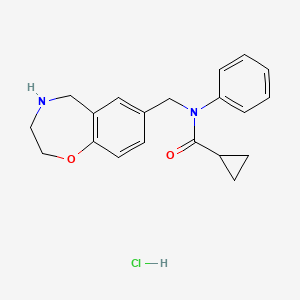

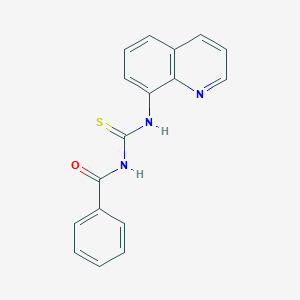

![molecular formula C9H7N3O4S B3023376 1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]- CAS No. 110349-30-9](/img/structure/B3023376.png)

1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-

Descripción general

Descripción

The compound "1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the sulfonyl group and the nitrophenyl moiety in the compound suggests that it may have unique chemical and physical properties, as well as potential reactivity that could be exploited in various chemical syntheses and applications .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. For instance, imidazole-1-sulfonyl azide hydrogen sulfate is a valuable reagent for diazo-transfer reactions, particularly for converting primary amines to azides . This reagent is preferred due to its stability compared to other salts. An updated synthesis method for this reagent has been developed to avoid the risks associated with the parent compound and its HCl salt . Additionally, novel ionic liquids such as 1,3-disulfonic acid imidazolium hydrogen sulfate have been designed to catalyze the synthesis of tetrasubstituted imidazoles, demonstrating the versatility of imidazole derivatives in catalysis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial in determining their reactivity and properties. Density Functional Theory (DFT) studies have been used to investigate the electronic structure of N-1-sulfonyl substituted derivatives of benzimidazoles. These studies include calculations of UV–vis, vibrational, and NMR spectroscopic properties, as well as analysis of frontier molecular orbitals and natural bond orbitals . Such detailed structural analysis is essential for understanding the behavior of these compounds under various conditions and for designing new derivatives with desired properties.

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. For example, imidazole-1-sulfonyl azide hydrogen sulfate has been used for the synthesis of sulfonyl azides from primary sulfonamides without the need for copper salts, showcasing its efficiency and ease of use . Mechanistic studies using (15)N NMR have confirmed that the reaction proceeds via a diazo transfer mechanism . Furthermore, the reactivity of imidazole derivatives with thiols has been studied, revealing the formation of novel adducts such as N-hydroxy-sulfonamide, which could have implications for detoxification mechanisms in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The introduction of sulfonyl and nitrophenyl groups can significantly alter properties such as stability, reactivity, and optical characteristics. For instance, methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates have been synthesized and characterized, with a focus on their nonlinear optical (NLO) properties. The compound with nitro substituents exhibited the highest NLO properties, indicating its potential for applications in modern technologies . These properties are critical for the development of new materials and for the advancement of various fields, including photonics and electronics.

Safety and Hazards

The safety information for 1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]- indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Propiedades

IUPAC Name |

1-(4-nitrophenyl)sulfonylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4S/c13-12(14)8-1-3-9(4-2-8)17(15,16)11-6-5-10-7-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLUTOHJSJINHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393670 | |

| Record name | 1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]- | |

CAS RN |

110349-30-9 | |

| Record name | 1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

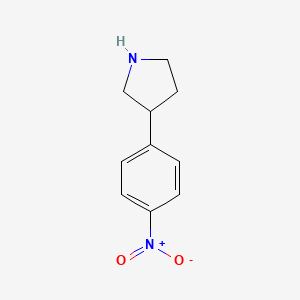

![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)

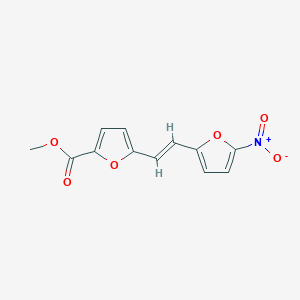

![N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea](/img/structure/B3023297.png)

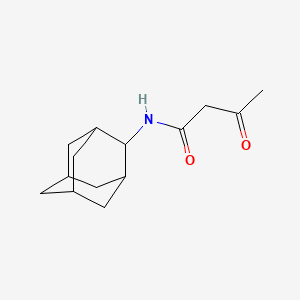

![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B3023314.png)